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molecular formula C14H14FN B8405614 4-Fluoro-N-phenethylaniline CAS No. 220751-29-1

4-Fluoro-N-phenethylaniline

Cat. No. B8405614
M. Wt: 215.27 g/mol
InChI Key: CTEIFOLFLBKZKX-UHFFFAOYSA-N
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Patent
US06222073B1

Procedure details

According to GWM, 0.011 mol (=1.10 ml) of p-fluoroaniline and 0.011 mol (=1.25 ml) of styrene are reacted with one another. The product is isolated by column chromatography using ethyl acetate/n-hexane (1:1) as eluent, the product N-(2-phenylethyl)-(p-fluoro)aniline being obtained as brown liquid.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH2:9]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(OCC)(=O)C.CCCCCC>[C:11]1([CH2:10][CH2:9][NH:6][C:5]2[CH:7]=[CH:8][C:2]([F:1])=[CH:3][CH:4]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.1 mL
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Step Two
Name
Quantity
1.25 mL
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted with one another
CUSTOM
Type
CUSTOM
Details
The product is isolated by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCNC1=CC=C(C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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